Physicochemical Differentiation: 4'-Fluoro-[1,1'-biphenyl]-3-amine vs. 4'-Chloro-[1,1'-biphenyl]-3-amine (CAS 56970-11-7)
The substitution of chlorine for fluorine at the 4' position of the biphenyl-3-amine scaffold results in a significant alteration in key physicochemical parameters, most notably molecular weight and lipophilicity. 4'-Fluoro-[1,1'-biphenyl]-3-amine possesses a molecular weight of 187.21 g/mol and a calculated LogP of 2.35 . Its direct analog, 4'-Chloro-[1,1'-biphenyl]-3-amine, has a higher molecular weight of 203.67 g/mol . This weight difference can impact properties like molar volume and packing density. Furthermore, while specific experimental LogP data for the chloro analog is not available in this comparison, the well-established higher lipophilicity of chlorine versus fluorine suggests that the chloro derivative will exhibit increased LogP and potentially different membrane permeability and off-target binding profiles.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 187.21 g/mol |
| Comparator Or Baseline | 203.67 g/mol |
| Quantified Difference | 8.8% higher molecular weight for chloro analog |
| Conditions | Calculated molecular weight from molecular formula |
Why This Matters
This quantifiable molecular weight difference is crucial for procurement decisions in lead optimization, as it can influence downstream ADME properties and synthetic scalability.
